molecular formula C7H10Cl2N2 B15048362 (R)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride

(R)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B15048362
M. Wt: 193.07 g/mol
InChI Key: ZKUOSKLBPMQQON-NUBCRITNSA-N
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Description

(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropyridine moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-chloropyridine with appropriate amine precursors under controlled conditions. One common method involves the use of 3-chloro-2-hydrazinopyridine as a starting material, which reacts with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form intermediate compounds. These intermediates are then further reacted with phosphorus tribromoxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced techniques and equipment helps in scaling up the production while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloropyridine moiety allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride stands out due to its specific structural features and the presence of the chloropyridine moiety, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1

InChI Key

ZKUOSKLBPMQQON-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)Cl)N.Cl

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)N.Cl

Origin of Product

United States

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